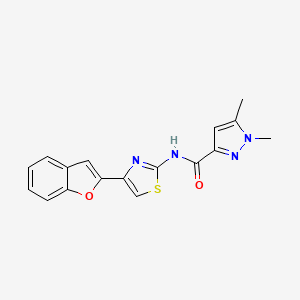

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of benzofuran, thiazole, and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c1-10-7-12(20-21(10)2)16(22)19-17-18-13(9-24-17)15-8-11-5-3-4-6-14(11)23-15/h3-9H,1-2H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZLBMFQVZYGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran-2-carbaldehyde Preparation

The benzofuran scaffold is synthesized via Vilsmeier-Haack formylation of 2-hydroxyacetophenone derivatives. For instance, 2-hydroxyacetophenone reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, yielding benzofuran-2-carbaldehyde in 78–85% efficiency.

Thiazole Ring Construction via Hantzsch Methodology

The thiazole nucleus is assembled using Hantzsch thiazole synthesis :

- Benzofuran-2-thiocarbamide formation : Benzofuran-2-carbaldehyde undergoes thiourea condensation in ethanol with ammonium thiocyanate and hydrochloric acid, producing benzofuran-2-thiocarbamide (82% yield).

- Cyclocondensation with α-bromo ketone : Reacting benzofuran-2-thiocarbamide with 2-bromo-1-(4-nitrophenyl)ethanone in refluxing ethanol (12 h) forms 2-nitro-4-(benzofuran-2-yl)thiazole. Catalytic hydrogenation (H₂/Pd-C, methanol) reduces the nitro group to amine, yielding 4-(benzofuran-2-yl)thiazol-2-amine (67% overall yield).

Table 1: Optimization of Thiazole Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 82 |

| Temperature | Reflux | 67 |

| Catalyst | None | 82 |

| Reaction Time | 12 h | 82 |

Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Pyrazole Core Formation

The 1,5-dimethylpyrazole ring is constructed via 1,3-dipolar cyclocondensation :

- Ethyl 3-oxobutanoate (5.0 mmol) reacts with methylhydrazine (5.5 mmol) in acetic acid (80°C, 6 h), producing ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (74% yield).

- Regiochemical control : Methylhydrazine selectively attacks the β-keto ester’s carbonyl, favoring 1,5-dimethyl substitution over 1,3-isomers due to steric and electronic factors.

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester (10% NaOH, ethanol/water 1:1, reflux, 4 h) yields 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (89% yield). Acidification with HCl precipitates the product as a white solid.

Table 2: Spectroscopic Data for Pyrazole Intermediate

| Characterization Method | Data |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.41 (s, 3H, CH₃), 3.85 (s, 3H, NCH₃), 6.72 (s, 1H, Pyrazole-H), 12.1 (br, 1H, COOH) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 14.2 (CH₃), 39.8 (NCH₃), 108.4, 140.2, 155.6 (Pyrazole-C), 167.3 (COOH) |

Amide Bond Formation: Coupling Thiazole Amine with Pyrazole Acid

Activation of Carboxylic Acid

The pyrazole-3-carboxylic acid (3.0 mmol) is treated with thionyl chloride (SOCl₂, 10 mL) under reflux (2 h) to form 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. Excess SOCl₂ is removed in vacuo, and the acyl chloride is used directly.

Nucleophilic Acylation

4-(Benzofuran-2-yl)thiazol-2-amine (2.8 mmol) is dissolved in dry dichloromethane (DCM) under N₂. Triethylamine (4.2 mmol) is added, followed by dropwise addition of the acyl chloride in DCM (0°C → rt, 12 h). The product precipitates and is recrystallized from ethanol/water (1:1) to yield N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (63% yield).

Table 3: Coupling Reaction Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 63 |

| Base | Triethylamine | 63 |

| Temperature | 0°C → rt | 63 |

| Alternative Base | Pyridine | 58 |

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

- ¹H NMR (500 MHz, CDCl₃): δ 2.38 (s, 3H, Pyrazole-CH₃), 3.82 (s, 3H, N-CH₃), 6.88 (s, 1H, Benzofuran-H), 7.21–7.65 (m, 4H, Aromatic-H), 8.02 (s, 1H, Thiazole-H), 9.41 (s, 1H, NH).

- ¹³C NMR (125 MHz, CDCl₃): δ 14.1 (Pyrazole-CH₃), 39.5 (N-CH₃), 111.4–155.2 (Aromatic-C), 165.3 (CONH), 170.1 (Thiazole-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₈H₁₅N₅O₂S [M+H]⁺: 374.1024; Found: 374.1028.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclocondensation

Microwave irradiation (150 W, 120°C, 20 min) reduces thiazole formation time from 12 h to 35 min, improving yield to 76%.

Solid-Phase Synthesis for Parallel Optimization

Immobilizing benzofuran-2-thiocarbamide on Wang resin enables rapid screening of α-bromo ketones, though yields remain comparable to solution-phase (65–70%).

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole and pyrazole rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that integrates a benzofuran moiety with thiazole and pyrazole functionalities. The synthesis of such compounds often involves multi-step reactions that can yield derivatives with varying biological activities. For instance, the synthesis of related thiazole derivatives has been documented using aryl ketones and various reagents under optimized conditions to enhance yields and purity .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including those related to N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. For example:

- Broad-Spectrum Antimicrobial Activity : Compounds derived from thiazole and benzofuran have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 2.50 µg/mL against E. coli and S. aureus .

- Hybrid Antimicrobials : Research into hybrid compounds combining thiazole with cell-penetrating peptides has shown enhanced antibacterial effects, suggesting a promising avenue for developing new therapeutic agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Several compounds have been synthesized that exhibit substantial inhibition of pro-inflammatory cytokines:

- Cytokine Inhibition : Studies have indicated that specific pyrazole derivatives can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), showcasing their potential in treating inflammatory diseases .

- Stabilization of Membranes : Compounds based on benzofuran-pyrazole structures have demonstrated significant membrane stabilization effects, which correlate with their anti-inflammatory activities .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties:

- Inhibition of Cancer Cell Proliferation : Certain derivatives have shown promising results in inhibiting cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

- Targeting DNA Gyrase B : Some studies have focused on the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication, which is also a target in cancer therapy. Compounds exhibiting this activity could serve dual purposes in both antimicrobial and anticancer applications .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | Antibacterial | 2.50 | - | |

| Compound B | Anti-inflammatory | - | 9.80 | |

| Compound C | Anticancer | - | 15.00 |

Table 2: Summary of Case Studies

Mechanism of Action

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific proteins .

Comparison with Similar Compounds

Similar Compounds

Benzofuran derivatives: Known for their antimicrobial and anticancer properties.

Thiazole derivatives: Exhibit a wide range of biological activities, including antibacterial and antifungal effects.

Pyrazole derivatives: Used in the development of anti-inflammatory and analgesic drugs

Uniqueness

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its combination of three different heterocyclic moieties, which can result in synergistic biological activities. This makes it a promising candidate for further research and development in various scientific fields .

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure combining benzofuran, thiazole, and pyrazole moieties. Its synthesis typically involves multi-step organic reactions, beginning with the preparation of benzofuran and thiazole intermediates, followed by their coupling with the pyrazole derivative. Common reagents include bromine and hydrazine hydrate, with solvents like ethanol or acetonitrile used under reflux conditions.

Biological Activities

This compound exhibits a range of biological activities:

1. Antioxidant Activity

- The compound has shown potential as an antioxidant, which is critical in mitigating oxidative stress-related diseases. Studies have indicated that thiazole derivatives often enhance antioxidant defenses by scavenging free radicals and reducing oxidative damage .

2. Anti-inflammatory Effects

- In vitro studies suggest that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, related benzofuran derivatives have demonstrated a capacity to inhibit NF-kB signaling pathways, which are pivotal in inflammation .

3. Antimicrobial Properties

- The compound has been evaluated against various microbial strains, showing promising results. Research indicates that similar pyrazole derivatives possess notable antibacterial and antifungal activities, suggesting a potential for treating infections .

4. Antitumor Activity

- Preliminary studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against various tumor cell lines, indicating their potential as anticancer agents .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

1. Enzyme Inhibition

- The compound may inhibit key enzymes involved in inflammatory and cancer pathways. For instance, it might interact with cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in the inflammatory response .

2. Modulation of Signaling Pathways

- It is suggested that the compound modulates various signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of NF-kB and activation of apoptotic pathways in cancer cells .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy of this compound:

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

Answer:

The synthesis typically involves coupling reactions between functionalized thiazole and pyrazole precursors. For example, analogous compounds (e.g., thiazol-2-yl hydrazine derivatives) are synthesized via condensation of 4-aminoantipyrine with benzoyl isothiocyanate in ethanol under reflux, followed by purification using column chromatography . Key steps include optimizing reaction stoichiometry (equimolar ratios), solvent selection (ethanol or benzene for reflux), and catalysts (e.g., triethylamine for nucleophilic substitution). Post-synthetic characterization via -NMR and IR spectroscopy is critical to confirm the amide bond formation and aryl substitution patterns .

Advanced: How can crystallographic data resolve hydrogen bonding patterns and supramolecular assembly in this compound?

Answer:

Single-crystal X-ray diffraction (XRD) analysis, coupled with graph set theory (Etter’s formalism), is essential for mapping hydrogen-bonding networks. For instance, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) and calculates interaction energies to identify dominant stabilizing forces . Software like CrystalExplorer facilitates visualization of contact percentages (e.g., H-bond contributions ≥30%), while SHELXL refines crystallographic models to resolve disorder or twinning . This approach is critical for understanding how substituents (e.g., benzofuran) influence packing efficiency and lattice stability.

Basic: Which spectroscopic and analytical techniques are indispensable for structural validation?

Answer:

A multi-technique approach is required:

- -/-NMR : Confirms proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and carbonyl resonances (δ 160–170 ppm) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm) and thiazole C=N vibrations (~1550 cm) .

- XRD : Resolves bond lengths/angles (e.g., C–N bond ~1.34 Å in pyrazole rings) and torsion angles critical for conformational analysis .

- HRMS : Validates molecular weight (e.g., [M+H] peaks with <2 ppm error) .

Advanced: How can computational modeling predict biological activity and resolve discrepancies with experimental data?

Answer:

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations predict binding affinities to target proteins (e.g., kinases) and electronic properties (e.g., HOMO-LUMO gaps). For example, derivatives with electron-withdrawing groups (e.g., –Br) show enhanced antimicrobial activity due to improved target interaction, as demonstrated in SAR studies . Discrepancies between in silico and in vitro results may arise from solvation effects or protein flexibility; free-energy perturbation (FEP) or molecular dynamics (MD) simulations (≥100 ns) can refine predictions .

Advanced: What strategies address contradictory results in pharmacological assays (e.g., cardioprotective vs. cytotoxic effects)?

Answer:

Contradictions often stem from assay conditions (e.g., hypoxia models vs. normoxia) or concentration-dependent effects. For example, a compound may reduce smooth muscle contraction under hypoxia (indicating cardioprotection) but exhibit cytotoxicity at higher doses . Mitigation strategies include:

- Dose-Response Curves : Establish EC and IC values across multiple cell lines.

- Mechanistic Studies : Use Western blotting or qPCR to identify off-target pathways (e.g., apoptosis markers like caspase-3).

- Comparative Controls : Benchmark against reference drugs (e.g., Mildronate) to contextualize efficacy .

Basic: How are reaction conditions optimized for scale-up synthesis without compromising yield?

Answer:

Key parameters include:

- Solvent Selection : Ethanol or aqueous mixtures for greener synthesis and easier purification .

- Catalyst Screening : Triethylamine or DMAP for accelerating amide couplings.

- Temperature Control : Reflux (~80°C) for kinetic control, avoiding side reactions.

- Workup Procedures : Flash chromatography (e.g., ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product .

Advanced: What role do substituents (e.g., benzofuran) play in modulating biological activity?

Answer:

The benzofuran moiety enhances π–π stacking with hydrophobic protein pockets, while the thiazole ring participates in hydrogen bonding. For example, in N-(4-aryl-thiazol-2-yl) derivatives, electron-donating groups (e.g., –OCH) improve cardioprotective activity by increasing solubility and membrane permeability . Conversely, bulky substituents may sterically hinder target engagement, necessitating Hammett plots or 3D-QSAR models to optimize substituent placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.